molecular formula C24H24N2O5S B4627771 methyl 2-{[3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoyl]amino}benzoate

methyl 2-{[3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoyl]amino}benzoate

Cat. No. B4627771
M. Wt: 452.5 g/mol
InChI Key: NZFKYRGXNKLOGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including the formation of sulfonyl derivatives and the utilization of specific reagents and conditions to achieve the desired molecular structure. For instance, the synthesis of similar sulfonamide derivatives has been described through procedures that might include reactions like diazotization, Sandmeyer reaction, esterification, and condensation steps, depending on the complexity of the target compound (Yang Jian-she, 2009).

Molecular Structure Analysis

Molecular structure analysis using experimental and theoretical approaches, such as Density Functional Theory (DFT), helps in understanding the electronic delocalization within the molecule. These analyses reveal the molecule's stability and reactivity by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as other global chemical reactivity descriptors (V. Vetrivelan, 2019).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are influenced by their functional groups, leading to specific reactions under various conditions. For example, the presence of a sulfonyl group can facilitate cyclization reactions in the presence of bases, producing specific anilides regardless of the base strength used (I. Ukrainets, L. A. Petrushova, A. Davidenko, L. A. Grinevich, 2014).

Physical Properties Analysis

The physical properties, such as crystalline structure and intermolecular interactions, are key to understanding the material's stability and potential applications. Studies on related compounds have shown that intermolecular hydrogen bonds can form supramolecular networks, influencing the compound's solubility and melting point (S. Murugavel, V. Velan, D. Kannan, M. Bakthadoss, 2016).

Chemical Properties Analysis

The reactivity and stability of compounds like "methyl 2-{[3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoyl]amino}benzoate" can be predicted through their global chemical reactivity descriptors. These include chemical hardness, electronic chemical potential, and electrophilicity, which are calculated using DFT methods to predict their behavior in chemical reactions (S. Murugavel, V. Velan, D. Kannan, M. Bakthadoss, 2016).

Scientific Research Applications

Synthesis and Chemical Properties

Biological Activities

  • Antimicrobial Activity : Ghorab et al. (2017) synthesized compounds including 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)- N -(substituted)benzenesulfonamide, showing significant antimicrobial activity against various bacteria and fungi (Ghorab, Soliman, Alsaid, & Askar, 2017).

Material Science and Engineering

  • Electronic Structure and Biological Activities : Vetrivelan (2019) investigated methyl (2E)-2-{[N-(2-formylphenyl)-4-methyl benzene sulfonamido] methyl}-3-(naphthalen-1-yl) prop-2-enoate, studying its molecular structure, vibrational analysis, and antimicrobial activity, confirming its properties through experimental and computational approaches (Vetrivelan, 2019).

Environmental Impact

  • Ground Water and Stream Quality : Neary and Michael (1989) studied Sulfometuron methyl, a derivative related to your compound, and its effects on ground water and stream quality, showing limited environmental impact following application (Neary & Michael, 1989).

Biochemical Analysis

Biochemical Properties

Methyl 2-{[3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoyl]amino}benzoate interacts with the Wnt/β-catenin pathway, a crucial signaling pathway in cellular processes . It binds to β-catenin, a protein that plays a key role in the regulation of gene expression, cell behavior, and tissue regeneration .

Cellular Effects

This compound has been shown to selectively decrease cell viability of Wnt-dependent cells while showing little effect on Wnt-independent cells and normal human cells . It suppresses the Wnt3a-induced TOP-Luc activation and increases of active β-catenin levels in cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves direct binding to β-catenin, promoting its degradation . This leads to the downregulation of Wnt/β-catenin target genes, thereby inhibiting Wnt/β-catenin signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to induce degradation of β-catenin in a proteasome-dependent manner . This effect is observed over a period of 16 hours, indicating the temporal dynamics of this compound’s action .

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit tumor growth of Wnt-dependent cancer cells . The effects vary with different dosages, with significant tumor growth inhibition observed at dosages of 10-20 mg/kg .

Metabolic Pathways

Its interaction with the Wnt/β-catenin pathway suggests it may influence metabolic flux or metabolite levels associated with this pathway .

Subcellular Localization

Given its interaction with β-catenin, it is likely to be found in locations where β-catenin is present, such as the cytoplasm and nucleus

properties

IUPAC Name

methyl 2-[3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-17-7-12-19(13-8-17)26-32(29,30)20-14-9-18(10-15-20)11-16-23(27)25-22-6-4-3-5-21(22)24(28)31-2/h3-10,12-15,26H,11,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFKYRGXNKLOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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